2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2OS2/c1-12-18(14-2-6-15(22)7-3-14)19-20(24-11-25-21(19)28-12)27-10-17(26)13-4-8-16(23)9-5-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECSVGPCZORLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H16ClFN2OS
- Molecular Weight : 360.86 g/mol
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that related compounds inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's structure suggests potential interactions with key molecular targets involved in cancer cell growth and survival.
The proposed mechanisms of action for the anticancer effects include:
- Inhibition of Cell Proliferation : Compounds similar to this derivative have shown IC50 values in the micromolar range against cancer cell lines, indicating effective inhibition of cell growth.
- Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Research Findings and Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights :
- Inhibition of Enzymatic Activity :
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | Induction of apoptosis |
| Anticancer | MCF-7 | 43.4 | Activation of caspase pathways |
| Enzyme Inhibition | AChE | - | Inhibition of enzymatic activity |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Key structural differences among analogues are summarized in Table 1.
Table 1: Structural and Molecular Comparison of Thieno[2,3-d]pyrimidine Derivatives
*Calculated based on structural analysis.
Key Observations:
Core Modifications: The target compound’s 5-(4-chlorophenyl) and 6-methyl substituents introduce bulkier hydrophobic groups compared to the 5,6-dimethyl analogue in . This substitution may enhance target selectivity by occupying larger binding pockets in enzymes or receptors .
Ethanone Modifications: The target’s 4-fluorophenyl group contrasts with 4-chlorophenoxy (), dimethoxy-isoquinoline (), and 3,4-dimethylphenyl () moieties. Fluorine’s electronegativity may enhance metabolic stability by reducing oxidative degradation .
Synthetic Yields :
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound is synthesized via condensation of 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-thiol with 2-bromo-1-(4-fluorophenyl)ethanone in DMF using K₂CO₃ (60–80°C, 12–24 hours). Purification involves column chromatography (ethyl acetate/hexane), with characterization by ¹H NMR (e.g., δ 2.35–8.57 ppm for aromatic protons) and LC-MS ([M+H]⁺ ~460). Parallel methods for analogous thienopyrimidines validate this approach .
Q. What spectroscopic techniques confirm structural identity?
Key techniques:
- ¹H/¹³C NMR : Methyl singlet (δ ~2.35–2.58 ppm), aromatic protons (δ 7.20–8.57 ppm), and thioketone carbonyl (¹³C δ ~190 ppm).
- FT-IR : C=O stretch (~1680 cm⁻¹) and C-S bond (~680 cm⁻¹).
- LC-HRMS : Mass accuracy within 3 ppm. Cross-referencing with NIST databases ensures reliability .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Antimicrobial : Broth microdilution (CLSI M07) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
- Anticancer : MTT assays on cell lines (e.g., MCF-7), with IC₅₀ determination. Include cytotoxicity controls (e.g., HEK293 cells) .
Q. How should researchers purify and store the compound?
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
- Storage : Inert atmosphere (argon), -20°C in amber vials. Monitor stability via HPLC and FT-IR to detect hydrolysis or oxidation .
Advanced Questions
Q. How is regioselectivity achieved during thieno[2,3-d]pyrimidin core formation?
Directed ortho-metalation or pre-functionalized precursors (e.g., 4-chlorophenyl at position 5) minimize side reactions. HRMS and 2D NMR (HSQC/HMBC) confirm regiochemistry. Computational modeling (DFT) optimizes conditions (e.g., ZnCl₂ catalysis) .
Q. How can X-ray crystallography resolve structural ambiguities?
Single-crystal analysis (SHELXL-2018/3) with Mo Kα radiation (λ = 0.71073 Å) refines bond lengths/angles. For example, C4-thioether bond discrepancies (1.76 Å vs. DFT-predicted 1.79 Å) are resolved via anisotropic displacement parameters. Flack parameter (<0.1) validates chirality .
Q. What explains contradictions between computational and experimental logP values?
Discrepancies arise from tautomerism (thione-thiol equilibrium) or unmodeled π-π interactions. Validate via:
Q. How can SAR studies optimize the 4-fluorophenyl ethanone moiety?
Synthesize analogs with electron-withdrawing groups (NO₂, CF₃) or bioisosteres (thiophene). Assess binding via SPR (Biacore) or fluorescence polarization. Docking (AutoDock Vina) against kinase targets (e.g., PDB 3POZ) identifies fluorine’s σ-hole interaction with Arg112, improving affinity 2.3-fold vs. 4-CH₃ analogs .
Q. Why might in vitro potency fail to translate to in vivo efficacy?
Potential causes:
- PK limitations : Low Cmax due to first-pass metabolism.
- Off-target effects : Assess via microsomal stability assays (human/rat liver S9) and PET imaging (¹⁸F-labeled analog).
- Metabolic vulnerability : CYP3A4-mediated oxidation of 4-fluorophenyl may necessitate deuteration at labile positions .
Methodological Tables
Table 1. Key Spectral Data for Structural Validation
| Technique | Critical Features | Reference |
|---|---|---|
| ¹H NMR | CH₃ (δ 2.35–2.58), aromatic (δ 7.20–8.57) | |
| ¹³C NMR | C=O (δ ~190 ppm) | |
| LC-HRMS | [M+H]⁺ 460.08 (calc. 460.09) |
Table 2. Crystallographic Refinement Parameters
| Parameter | Value | Reference |
|---|---|---|
| Radiation wavelength | 0.71073 Å (Mo) | |
| R factor | 0.055 | |
| Flack parameter | <0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
